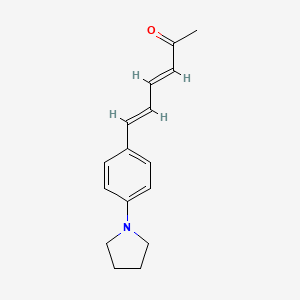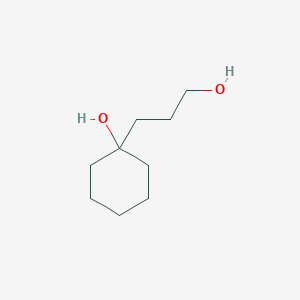![molecular formula C24H34N2O2 B12912690 ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate CAS No. 29473-94-7](/img/structure/B12912690.png)
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a naphthalene ring, an isopropyl group, a pyrrolidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce the isopropyl group.
Introduction of the Pyrrolidine Ring: The intermediate product is then subjected to a nucleophilic substitution reaction with pyrrolidine.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the naphthalene ring or the carbamate group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the naphthalene ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the naphthalene ring or the carbamate group.
Substitution: Substituted naphthalene or pyrrolidine derivatives.
Scientific Research Applications
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biology: The compound may be used in biological assays to study its effects on various biological pathways.
Materials Science: It can be explored for its potential use in the development of new materials with specific properties.
Industry: The compound may be used as a precursor in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate involves its interaction with specific molecular targets. The naphthalene ring and the pyrrolidine ring may interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group can also play a role in the compound’s activity by forming hydrogen bonds or covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-isopropyl-2-(phenyl)-4-(pyrrolidin-1-yl)butyl)carbamate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(morpholin-1-yl)butyl)carbamate: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
Ethyl (2-isopropyl-2-(naphthalen-1-yl)-4-(pyrrolidin-1-yl)butyl)carbamate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the naphthalene ring, the isopropyl group, the pyrrolidine ring, and the carbamate group makes it distinct from other similar compounds.
Properties
CAS No. |
29473-94-7 |
|---|---|
Molecular Formula |
C24H34N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ethyl N-[3-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)butyl]carbamate |
InChI |
InChI=1S/C24H34N2O2/c1-4-28-23(27)25-18-24(19(2)3,14-17-26-15-7-8-16-26)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,4,7-8,14-18H2,1-3H3,(H,25,27) |
InChI Key |
XIWMPEQIESXBSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCC(CCN1CCCC1)(C2=CC=CC3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)
![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)
![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)


![3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine](/img/structure/B12912696.png)
